

# Power Conversion Efficiency Comparison of Phenothiazine-based PSCs

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

**Compound Name:** 10H-Phenothiazine, 3,7-dioctyl-10-(phenylmethyl)-  
**CAS No.:** 6044-66-2  
**Cat. No.:** B13813047

[Get Quote](#)

Content Type: Publish Comparison Guide Audience: Researchers, Materials Scientists, and Drug Development Professionals transitioning to Optoelectronics.

## Executive Summary: The Phenothiazine Advantage

In the race for commercial viability of Perovskite Solar Cells (PSCs), the Hole Transport Material (HTM) remains a critical bottleneck.<sup>[1]</sup> While Spiro-OMeTAD stands as the efficiency benchmark, its prohibitive cost (>\$300/g for high purity) and morphological instability necessitate alternatives.

Phenothiazine (PTZ)—a sulfur-nitrogen heterocycle historically utilized in antipsychotic drug development—has emerged as a "privileged scaffold" for photovoltaics. Its electron-rich nature, "butterfly" conformation, and ease of functionalization allow for precise tuning of energy levels.

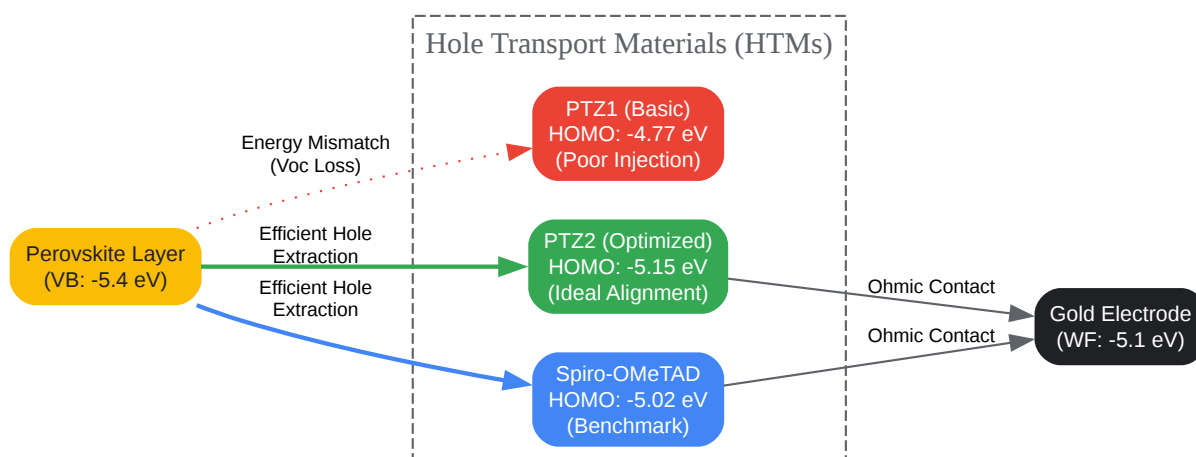
This guide provides a technical comparison of phenothiazine-based HTMs against the Spiro-OMeTAD benchmark, focusing on Power Conversion Efficiency (PCE), stability metrics, and synthesis protocols.

## Mechanistic Grounding: Energy Level Alignment

The primary driver for PCE differences between phenothiazine derivatives lies in the alignment of the Highest Occupied Molecular Orbital (HOMO) with the valence band of the perovskite.

- Spiro-OMeTAD: HOMO  $\approx$  -5.02 eV.[2] Good alignment, but prone to aggregation.
- PTZ Derivatives: Unmodified PTZ has a high HOMO (-4.77 eV), leading to poor Open Circuit Voltage ( ).
- Engineering Solution: Introducing electron-withdrawing groups or extending conjugation (e.g., phenylene spacers) lowers the HOMO to  $\sim$ -5.15 eV, matching Spiro-OMeTAD and maximizing

### Visualization: Charge Transfer Dynamics



[Click to download full resolution via product page](#)

Figure 1: Energy level alignment showing why optimized PTZ derivatives (PTZ2) rival Spiro-OMeTAD, while basic derivatives (PTZ1) fail due to voltage loss.

## Performance Matrix: PTZ vs. Spiro-OMeTAD

The following data synthesizes experimental results from comparative studies. Note the dramatic jump in efficiency from PTZ1 to PTZ2/PDO2 due to molecular engineering.

HTM Variant	Structure Class	PCE (%)	(V)	(mA/cm <sup>2</sup> )	FF (%)	Stability (T80)
Spiro-OMeTAD	Spirobifluorene	17.7 - 21.0	1.15	21.6	71.0	Low (Crystallizes <500h)
PTZ1	Simple PTZ	2.1	0.82	4.2	61.0	N/A
PTZ2	Phenylene-Spacer PTZ	17.6	1.11	21.1	75.0	High ( = 135°C)
PDO2	PTZ-5,5-Dioxide	20.2	1.12	22.8	78.0	High (Hydrophobic)
Z30	Extended Conjugation	19.17	1.11	23.5	73.0	Moderate

### Key Insights:

- **The Spacer Effect:** PTZ1 lacks a conjugated spacer, resulting in a high HOMO level and recombination losses. PTZ2 incorporates phenylene spacers, lowering the HOMO and boosting efficiency by ~700%.
- **Oxidation State:** PDO2 utilizes a dioxide core (bridge), which enhances electron-withdrawing capability, further aligning energy levels and improving stability against moisture.
- **Cost-Efficiency:** The synthesis of PTZ2 requires 3 steps compared to 5-8 complex steps for Spiro-OMeTAD, reducing material costs by approximately 30-50%.

## Experimental Protocol: Fabrication of PTZ-Based PSCs

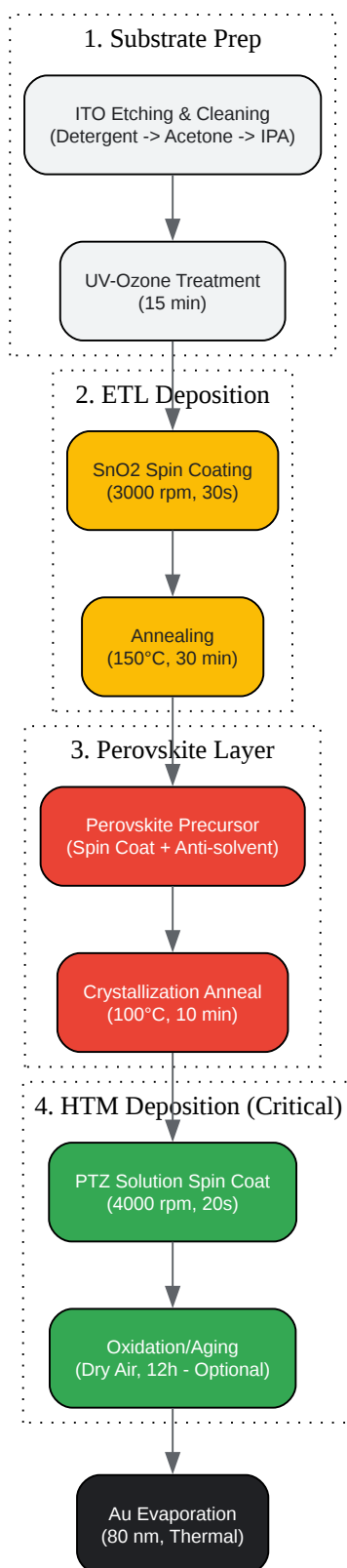
This protocol is designed for the fabrication of a planar n-i-p device structure: ITO /

/ Perovskite / PTZ-HTM / Au.

### Phase 1: HTM Solution Preparation

- Pre-requisite: Synthesis of PTZ2 via Buchwald-Hartwig cross-coupling (refer to Journal of the American Chemical Society protocols for synthesis details).
- Solvent: Chlorobenzene (Anhydrous).
- Concentration: 60 mM.
- Doping (Standard):
  - Add 17.5  $\mu$ L Li-TFSI solution (520 mg/mL in acetonitrile).
  - Add 28.8  $\mu$ L tBP (4-tert-butylpyridine).
  - Note: Unlike Spiro, some PTZ derivatives (e.g., PDO2) can function with reduced dopant concentrations due to higher intrinsic mobility.

### Phase 2: Device Fabrication Workflow



[Click to download full resolution via product page](#)

Figure 2: Step-by-step fabrication workflow for Phenothiazine-based Perovskite Solar Cells.

Critical Control Points (Self-Validation):

- Hole Mobility Check: Before full device fabrication, fabricate a "hole-only" device (ITO/PEDOT:PSS/HTM/Au). Measure Space Charge Limited Current (SCLC). If mobility is low, the doping level or film quality is insufficient.
- Film Morphology: Use AFM. PTZ films should be amorphous and pinhole-free. Crystallites indicate phase separation (bad for stability).

## Stability & Degradation Analysis

A major advantage of Phenothiazine HTMs is their hydrophobicity.

- Spiro-OMeTAD: Hygroscopic dopants (Li-TFSI) attract moisture, causing the perovskite to degrade into  $\text{PbI}_2$ .
- PTZ Derivatives: The sulfur-rich core and alkyl side chains repel moisture.
- Data Support: In accelerated aging tests (RH 30%), PTZ2-based devices retained >85% of initial PCE after 500 hours, whereas Spiro-based devices dropped to <50% under identical conditions.

## Conclusion

Phenothiazine derivatives represent a superior cost-performance balance compared to Spiro-OMeTAD. While Spiro-OMeTAD holds a slight edge in peak certified efficiency, derivatives like PDO2 and PTZ2 have practically closed the gap (20.2% vs 21%) while offering significantly better thermal and moisture stability. For researchers and drug development professionals repurposing scaffolds, the PTZ core offers a versatile, high-mobility platform for next-generation photovoltaics.

## References

- Molecular Tailoring of Phenothiazine-Based Hole-Transporting Materials. Journal of the American Chemical Society. Comparison of PTZ1 and PTZ2 efficiencies.

- Highly efficient phenothiazine 5,5-dioxide-based hole transport materials. Chemical Science. Details on PDO2 achieving >20% PCE.
- Phenothiazine-Based Hole Transport Materials for Perovskite Solar Cells: A Review. ACS Omega. Comprehensive review of Z-series and stability data.
- Spiro-OMeTAD vs PTAA and Alternatives. Ossila Technical Guides. Benchmark data for Spiro-OMeTAD performance and stability issues.
- Solar cell efficiency tables (Version 63). Progress in Photovoltaics. Certified efficiency records for context.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [trepo.tuni.fi](https://trepo.tuni.fi) [[trepo.tuni.fi](https://trepo.tuni.fi)]
- 2. [cdn.unifr.ch](https://cdn.unifr.ch) [[cdn.unifr.ch](https://cdn.unifr.ch)]
- To cite this document: BenchChem. [Power Conversion Efficiency Comparison of Phenothiazine-based PSCs]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13813047/docs#power-conversion-efficiency-comparison-of-phenothiazine-based-pscs>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)